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Compound of Interest

Compound Name: Nickel;tungsten

Cat. No.: B12642603

This technical support center provides troubleshooting guidance and frequently asked
guestions (FAQs) for common defects encountered during nickel-tungsten (Ni-W)
electroplating. The information is tailored for researchers, scientists, and drug development
professionals to assist in their experimental work.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common electroplating
defects.

Pitting in the Ni-W Deposit

Question: My plated surface has small pits or pinholes. What are the potential causes and how
can | resolve this?

Answer:

Pitting is primarily caused by the adherence of hydrogen bubbles to the substrate surface
during plating, which prevents localized deposition.[1][2][3] The main causes can be
categorized into bath chemistry and process parameter issues.

Troubleshooting Workflow: Pitting
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Caption: Troubleshooting workflow for pitting defects.

Potential Causes and Solutions:
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Category

Potential Cause

Description

Recommended
Solution

Bath Chemistry

Insufficient Wetting

Agent

High surface tension
prevents hydrogen
bubbles from
detaching from the

part surface.[1][4]

Add a wetting agent
(e.g., sodium lauryl
sulfate) to reduce
surface tension to

below 35 dynes/cm.[5]

Organic

Contamination

Oils, grease, or
decomposition
products from
additives can mask
the surface, trapping
hydrogen bubbles.[2]

[6]

Perform activated
carbon treatment (2-5
g/L) followed by
filtration to remove
organic impurities.[1]

[7]

Metallic Impurities
(Fe, Cu, Zn)

Co-deposition of
metallic impurities can
lead to a porous
deposit structure that

traps gas.[1][5]

Purify the bath using
low current density
electrolysis (dummy
plating) at 0.2-0.5
A/dmz2.[1]

Process Parameters

High pH

A pH above the
optimal range
(typically > 5.0 for
many nickel baths)
increases hydrogen

evolution.[1]

Adjust pH to the
recommended range
(e.g., 3.5-4.5 for
sulfamate or Watts
baths) using dilute
sulfuric acid.[3][7]

Inadequate Agitation

Stagnant solution
allows hydrogen
bubbles to remain on
the surface.[1][6]

Increase mechanical
or air agitation to
dislodge bubbles.
Ensure agitation is
uniform across the

part surface.

High Current Density

Excessive current
density accelerates

hydrogen evolution,

Reduce the current
density to within the

optimal range for the
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leading to bubble specific bath

entrapment.[2][5] chemistry.

Residual oils or
_ Enhance the pre-
contaminants on the )
cleaning steps,
Poor Substrate substrate act as )
Pretreatment ) ) ) ensuring complete
Cleaning nucleation sites for
removal of all surface
bubbles and prevent )
. . contaminants.
uniform plating.[1][6]

Poor Adhesion (Peeling, Blistering, Flaking)

Question: The Ni-W coating is peeling or flaking off the substrate. What is causing this
adhesion failure?

Answer:

Poor adhesion is most often a result of inadequate surface preparation, which prevents a
strong bond between the substrate and the coating.[8][9] Other causes can include
interruptions in the plating process or high internal stress.

Troubleshooting Workflow: Poor Adhesion

Click to download full resolution via product page
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Caption: Troubleshooting workflow for poor adhesion.

Potential Causes and Solutions:
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) o Recommended
Category Potential Cause Description i
Solution
Surface contaminants Implement a robust
like oils, grease, or cleaning cycle
Pretreatment Inadequate Cleaning oxides create a barrier  including degreasing,

between the substrate
and the deposit.[8][9]

alkaline cleaning, and

thorough rinsing.

Improper Surface

Activation

An oxide layer on the
substrate prevents
metallurgical bonding.
This is critical for
materials like stainless
steel.[7]

Use an appropriate
acid dip or electrolytic
activation step
immediately before
plating to remove the

oxide layer.

Plating Process

Current Interruption

A break in the
electrical current can
cause lamination or a
weakly bonded
interface within the
deposit.[2][5]

Ensure constant and
stable electrical
contact throughout the

entire plating cycle.

Contaminated Bath

Metallic impurities
(e.g., copper, lead,
zinc) can cause poor
adhesion, especially if
the current is

interrupted.[5]

Perform low current
density purification to
remove metallic

contaminants.

Deposit Properties

High Internal Stress

Excessive stress in
the deposit can
exceed the adhesive
strength, causing it to
pull away from the

substrate.[3]

Adjust bath chemistry
(e.g., use stress-
reducing additives like
saccharin) and
operating parameters
(e.g., lower current
density).[4][10]

High Internal Stress (Cracking, Brittleness, Deformation)
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Question: The Ni-W deposit is brittle, cracked, or is causing the substrate to deform. How can |
reduce the internal stress?

Answer:

Internal stress is a force within the electrodeposit resulting from the deposition process itself.[4]
High tensile stress can lead to cracking, while high compressive stress can cause blistering or
deformation. Stress is influenced by bath chemistry and operating parameters.

Potential Causes and Solutions:
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Category

Potential Cause

Description

Recommended
Solution

Bath Chemistry

Organic

Contamination

Breakdown products
of brighteners or other
organic impurities can
be incorporated into
the deposit, increasing

stress.[2]

Perform activated
carbon treatment to
remove organic
contaminants.

Imbalance of Additives

Incorrect
concentration of
stress-reducing
additives (e.g.,
saccharin) can lead to
high stress.[10]

Analyze and adjust
the concentration of
additives as per the
supplier's
recommendation. A
Hull cell test can help

diagnose this.

Low pH

Operating at a pH
below the optimal
range can significantly
increase tensile

stress.[3]

Adjust the pH to the
recommended
operating range (e.g.,
3.5-4.2 for sulfamate
nickel).[3]

Process Parameters

High Current Density

Increasing current
density often leads to
higher tensile stress
and can cause
microcracking.[11][12]

Lower the current
density. Pulse plating
can also be employed

to reduce stress.[13]

Low Temperature

Plating at
temperatures below
the recommended
range can increase

stress.[2]

Increase the bath
temperature to the
optimal operating

value.

Data Presentation: Influence of Plating Parameters on Deposit Properties
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The following tables summarize the general effects of key parameters on the final Ni-W

deposit.

Table 1: Effect of Current Density

Current Density

Tungsten
Content (wt.%)

Hardness

Internal Stress

Surface
Morphology

Low (e.g., 10-20

Generally Lower

Lower

Lower

Smoother, finer

grain structure.

mA/cm?)
[14]
Medium (e.g., Increases, may May become
Increases[11][12] Increases
30-60 mA/cm?) reach a peak.[12] coarser.[12]

High (e.g., >60

mA/cm?)

May plateau or

decrease

May decrease

due to cracking

High, can lead to

microcracks.[12]

Rough, potential

for burning.

Table 2: Effect of Bath pH

Tungsten Content

pH Level Cathode Efficiency Deposit Quality
(Wt.%)
High internal stress,
Low (< 3.5) May decrease Decreases ] o
potential for pitting.[3]
) Generally stable or ] Good quality, bright or
Optimal (3.5 - 4.8) Optimal o ]
peaks semi-bright deposits.
Risk of nickel
hydroxide
High (> 5.0) May decrease Decreases precipitation, leading

to rough, brittle

deposits and pitting.[3]

Experimental Protocols

Detailed methodologies for key quality control and analytical experiments are provided below.
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Hull Cell Test Protocol

Objective: To evaluate the condition of the plating bath and the effect of additives or impurities

across a range of current densities on a single panel.[12]

Experimental Workflow: Hull Cell Test
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1. Prepare Bath Sample
(267 mL, operating temp)

:

2. Prepare Cathode Panel
(Degrease, activate, rinse)

:

3. Assemble Hull Cell
(Place anode and cathode)

:

4. Set Plating Parameters
(e.g., 2 Amps, 5-10 min)

:

5. Run Plating Test

i

6. Rinse and Dry Panel

:

7. Evaluate Panel Appearance
(Brightness, burning, pitting, coverage)

:

8. Interpret Results
(Compare to standard, diagnose issues)

:

Click to download full resolution via product page

Caption: Workflow for conducting a Hull Cell test.
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Methodology:

o Sample Preparation: Obtain a representative 267 mL sample of the Ni-W plating bath.[15]
Adjust the sample to the correct operating temperature and pH if necessary.[5]

o Panel Preparation: Use a polished brass or steel Hull cell panel. Clean the panel thoroughly
by degreasing, followed by a brief acid dip for activation, and then rinse with deionized water.

o Cell Setup: Place a suitable anode (e.g., nickel) into the Hull cell. Insert the clean cathode
panel at the angled side of the cell.[15]

e Plating: Fill the cell with the 267 mL bath sample. Connect the electrodes to a rectifier. Apply
a specified total current (typically 1-3 Amps for nickel baths) for a set time (usually 5-10
minutes).[5][15] If the production bath uses agitation, replicate it in the cell.

o Post-Treatment: After plating, immediately remove the panel, rinse it thoroughly with water,
and dry it.

» Evaluation: Visually inspect the panel. The left side represents the high-current density
(HCD) region, and the right side represents the low-current density (LCD) region. Observe
for:

o Burning or dark deposits in the HCD region.
o Brightness range in the middle region.
o Dullness, poor coverage, or dark streaks in the LCD region.[5]

o Pitting or roughness across the entire panel.

Adhesion Testing Protocol (Qualitative)

Objective: To assess the adhesion of the Ni-W coating to the substrate using methods outlined
in ASTM B571.[1][16]

Methodology (Select one or more appropriate tests):

e Bend Test:
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o Take a plated sample and bend it 180 degrees over a mandrel with a diameter
approximately four times the thickness of the sample.

o Examine the bent area under low magnification (e.g., 4x).

o Result: Cracking of the deposit is not necessarily a failure, but any lifting, peeling, or
flaking of the coating from the substrate indicates poor adhesion.[16]

e Scribe-Grid Test (Cross-Hatch):

o Use a sharp, hardened steel tool to scribe a grid pattern through the coating to the
substrate. The spacing between lines should be about 10 times the coating thickness.[16]

o Apply a piece of pressure-sensitive adhesive tape (as specified in ASTM D3359) over the
grid and smooth it down firmly.[8]

o Rapidly pull the tape off at a 90-degree angle.

o Result: Examine the grid area. Removal of squares of the coating from the substrate
indicates adhesion failure. The amount of coating removed can be rated against the ASTM
D3359 scale.[8]

e Heat-Quench Test:

o Heat the plated part in an oven to a specified temperature (e.g., 250-300°C for steel
substrates).

o After a set time, remove the part and immediately quench it in room temperature water.

o Result: Inspect the surface for any blistering or flaking, which indicates poor adhesion.[16]

Coating Thickness and Composition Analysis Protocol
(XRF)

Objective: To non-destructively measure the thickness and elemental composition (Ni and W
content) of the electroplated coating using X-ray Fluorescence (XRF) spectrometry.[9][14]

Methodology:
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 Instrument Calibration: Calibrate the XRF analyzer using certified standards that are similar
in composition and thickness to the samples being measured. This is crucial for accuracy.[9]
[17]

o Sample Placement: Place the plated sample on the measurement stage of the XRF
instrument. If using a handheld XRF, position the analyzer window directly and flatly on the
area to be measured.

o Measurement Setup: In the instrument's software, select the correct analytical program (e.g.,
"Ni-W/Substrate") and define the measurement parameters, such as acquisition time
(typically 30-60 seconds).[18]

e Acquisition: Initiate the measurement. The instrument will irradiate the sample with X-rays
and detect the characteristic fluorescence emitted from the coating and substrate elements.

» Data Analysis: The software uses fundamental parameters or calibration curves to calculate
the thickness of the Ni-W layer and the weight percentage (wt.%) of nickel and tungsten
within the coating.[17][18]

e Reporting: Record the thickness (in um or mils) and the composition (wt.% Ni, wt.% W). It is
good practice to take measurements at multiple points on the sample to ensure uniformity.

Frequently Asked Questions (FAQs)
Q1: Why is my bright Ni-W deposit dull or cloudy?
e Al: Dullness can be caused by several factors:

o Organic Impurities: Drag-in of oils or breakdown of brighteners. A carbon treatment is the
recommended solution.[7]

o Improper pH: A pH that is too low can cause dullness, while a pH that is too high can
cause cloudiness due to the precipitation of metal hydroxides.[3][19]

o Incorrect Additive Concentration: An imbalance between the primary and secondary
brighteners can lead to dull deposits. A Hull cell test is the best way to diagnose and
correct this.
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o Metallic Contamination: Impurities like zinc or copper can cause dull or dark deposits,
especially in low current density areas.[5]

Q2: What causes a rough Ni-W deposit?

e A2: Roughness is typically caused by solid particles in the plating solution or on the
substrate.

o Solution Contamination: Dust, anode sludge, or precipitated metal hydroxides (from high
pH) can co-deposit with the coating.[2][7] Ensure continuous filtration (e.g., with 1-5
micron filters) and check anode bags for damage.

o Poor Pretreatment: If the substrate is not perfectly clean, residual particles can cause
roughness.

o High pH: Can cause the precipitation of nickel hydroxide, leading to a rough deposit.[2]
Q3: How does current density affect the tungsten content in the alloy?

o A3: Generally, increasing the current density leads to a higher tungsten content in the Ni-W
deposit, up to a certain point.[11][12][20] This relationship allows for the tuning of the alloy's
properties, as higher tungsten content often corresponds to increased hardness and wear
resistance.[21] However, excessively high current densities can lead to other defects like
burning and high internal stress.[12]

Q4: Can | plate Ni-W directly onto aluminum or stainless steel?
o A4: Plating directly onto these substrates is challenging due to their passive oxide layers.

o Aluminum: Requires a special pretreatment process, typically involving a zincate
immersion step to replace the aluminum oxide with a layer of zinc, which is then suitable
for plating.

o Stainless Steel: Requires a strong activation step, often a Woods nickel strike (a high-
chloride nickel bath), to remove the passive layer and ensure good adhesion before
plating in the main Ni-W bath.[7]
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Q5: What is the role of a complexing agent (e.g., citrate) in a Ni-W plating bath?

» A5: Complexing agents like sodium citrate are crucial. They form stable complexes with both
nickel and tungstate ions in the solution. This helps to:

o Keep the metal ions dissolved and prevent their precipitation, especially at the operating
pH.

o Bring the deposition potentials of nickel and tungsten closer together, facilitating their co-
deposition. Tungsten cannot be electrodeposited from an aqueous solution by itself.

o Act as a pH buffer, helping to maintain the stability of the bath.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

. store.astm.org [store.astm.org]

. kocour.net [kocour.net]

. electroplatingmachines.com [electroplatingmachines.com]
. technic.com [technic.com]

. alertsales.com [alertsales.com]

. nmfrc.org [nmfrc.org]

. scribd.com [scribd.com]

. kta.com [kta.com]

.
(] [e0] ~ (o)) )] EAN w N |l

. nmfrc.org [nmfrc.org]

e 10. researchgate.net [researchgate.net]
e 11. researchgate.net [researchgate.net]
e 12. researchgate.net [researchgate.net]

e 13. nmfrc.org [nmfrc.org]

© 2025 BenchChem. All rights reserved. 16 /17 Tech Support


https://www.benchchem.com/product/b12642603?utm_src=pdf-custom-synthesis
https://store.astm.org/b0571-18.html
https://www.kocour.net/images_original/product/1671209778HullCellInstructionsRev.3.pdf
https://www.electroplatingmachines.com/news/effect-of-ph-in-nickel-plating-baths-and-how-to-manage-it.html
https://www.technic.com/sites/default/files/resources/Physical%20Properties%20of%20Electrodeposited%20Nickel.pdf
https://alertsales.com/wp-content/uploads/2020/08/Hull_Cell_Plating_Tests.pdf
https://www.nmfrc.org/pdf/p0896c.pdf
https://www.scribd.com/document/699315937/Nickel-Troubleshooting-Guide
https://kta.com/adhesion-astm-d3359/
https://www.nmfrc.org/pdf/sf2007/sf0738.pdf
https://www.researchgate.net/publication/298075974_Internal_stress_in_nickel_thin_films_affected_by_additives_in_electrodeposition
https://www.researchgate.net/figure/Effect-of-current-density-on-the-content-of-W-in-the-electrodeposited-Ni-W-alloy_fig2_263633251
https://www.researchgate.net/figure/a-Relationship-between-tungsten-content-and-applied-current-density-Surface-SEM-images_fig2_377799224
https://www.nmfrc.org/pdf/sf2007/sf0702.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12642603?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

e 14. documents.thermofisher.com [documents.thermofisher.com]

e 15. Hull Cell Test Method for Electroplating Solutions | PAVCO [pavco.com]
e 16. advancedplatingtech.com [advancedplatingtech.com]

e 17. finishingandcoating.com [finishingandcoating.com]

e 18. mdpi.com [mdpi.com]

e 19. asterionstc.com [asterionstc.com]

e 20. researchgate.net [researchgate.net]

e 21. udhtu.edu.ua [udhtu.edu.ua]

 To cite this document: BenchChem. [Technical Support Center: Nickel-Tungsten
Electroplating]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12642603#troubleshooting-nickel-tungsten-
electroplating-defects]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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